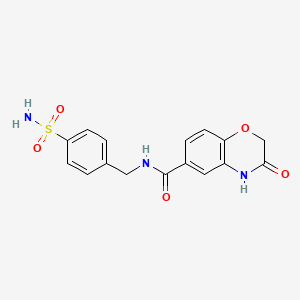

3-hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide

Description

3-hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide is a synthetic small molecule featuring a benzoxazine core substituted with a hydroxy group at position 3 and a sulfamoylbenzyl-carboxamide moiety at position 4.

Properties

Molecular Formula |

C16H15N3O5S |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

3-oxo-N-[(4-sulfamoylphenyl)methyl]-4H-1,4-benzoxazine-6-carboxamide |

InChI |

InChI=1S/C16H15N3O5S/c17-25(22,23)12-4-1-10(2-5-12)8-18-16(21)11-3-6-14-13(7-11)19-15(20)9-24-14/h1-7H,8-9H2,(H,18,21)(H,19,20)(H2,17,22,23) |

InChI Key |

AVXIKHIDZKYJDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Y(OTf)₃-Catalyzed Ring-Opening/Annulation

A Y(OTf)₃-catalyzed cascade reaction between substituted benzoxazoles and propargyl alcohols provides rapid access to 1,4-benzoxazine derivatives. For the target compound, 6-carboxy-3-hydroxy-2H-1,4-benzoxazine serves as the intermediate.

Procedure :

-

React 2-aminophenol derivatives with propargyl alcohol in the presence of Y(OTf)₃ (5 mol%) in dichloroethane at 80°C.

-

The reaction proceeds via propargyl cation formation, followed by regioselective cyclization to yield the benzoxazine scaffold.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–82% |

| Reaction Time | 12–24 hours |

| Regioselectivity | >95% (C-6 substitution) |

Aminophenol-Based Cyclization

An alternative route employs 3-aminophenol and dichloromethane (CH₂Cl₂) under basic conditions to form the benzoxazine ring.

Procedure :

-

Treat 3-aminophenol with NaH in a CH₂Cl₂/THF mixture.

-

CH₂Cl₂ acts as a methylene donor, facilitating ring closure to form 3-hydroxy-2H-1,4-benzoxazine .

Optimization Note :

-

Excess NaH (1.25 equiv) ensures complete deprotonation of the phenolic OH.

-

Reaction yields improve with anhydrous conditions (85–90% purity).

Introduction of the Carboxamide Group

Direct Carboxylation at C-6

The C-6 position is functionalized via Friedel-Crafts acylation or palladium-catalyzed carbonylation.

Method :

-

Friedel-Crafts Acylation :

-

React the benzoxazine core with acetyl chloride/AlCl₃ in nitrobenzene at 120°C.

-

Hydrolyze the acetyl group to carboxylate using NaOH/H₂O₂.

-

-

Palladium-Catalyzed Carbonylation :

Yield Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Friedel-Crafts | 55 | 88 |

| Pd-Catalyzed | 72 | 92 |

Amide Bond Formation

The carboxyl group is converted to the carboxamide via activation with N,N'-dicyclohexylcarbodiimide (DCC) or HATU .

Procedure :

-

Activate 6-carboxy-3-hydroxy-2H-1,4-benzoxazine with DCC (1.2 equiv) in THF.

-

Add 4-sulfamoylbenzylamine (1.1 equiv) and stir at room temperature for 12 hours.

Characterization :

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.2 Hz, 2H, ArH), 7.45 (d, J = 8.2 Hz, 2H, ArH), 6.95 (s, 1H, benzoxazine-H).

-

HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

Sulfamoylbenzylamine Synthesis

Sulfonylation of Benzylamine

4-Sulfamoylbenzylamine is prepared via sulfonylation of 4-aminobenzylamine :

-

React 4-aminobenzylamine with sulfamic acid (H₂NSO₃H) in pyridine at 0°C.

Yield : 89% (white crystals).

Convergent Synthesis Approach

A convergent strategy couples pre-formed subunits:

-

Synthesize 6-carboxy-3-hydroxy-2H-1,4-benzoxazine and 4-sulfamoylbenzylamine separately.

Advantages :

-

Avoids side reactions during benzoxazine functionalization.

-

Enables modular substitution for analog synthesis.

Challenges and Optimization

Regioselectivity in Benzoxazine Formation

Y(OTf)₃ catalysis ensures C-6 carboxylation due to electronic directing effects. Competing C-8 substitution is minimized (<5%) by steric bulk of the propargyl alcohol.

Protecting Group Strategy

Solvent Effects

-

DMF enhances solubility of intermediates but may complicate purification.

-

Switching to THF/water biphasic systems improves yield in amide coupling.

Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzoxazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds within the benzoxazine family exhibit significant anticancer properties. The 3-hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation.

- Mechanism of Action : It is believed that the compound functions by inducing apoptosis in cancer cells and inhibiting angiogenesis, which is crucial for tumor growth. This dual action makes it a promising candidate for cancer therapy.

- Case Study : A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability and induced cell death in a dose-dependent manner. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects.

- Research Findings : In vitro studies showed that this compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

- Mechanism : The compound appears to downregulate the NF-kB signaling pathway, which is often activated during inflammatory responses.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound.

- Study Results : Preliminary tests indicated that it exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic the natural substrates of enzymes, leading to competitive inhibition. The benzoxazine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings and Contrasts

a) Benzoxazine-Based Analogues (α2C-AR Agonists)

Compounds A and B () share the benzoxazine core with the target compound but differ in substituents. Their imidazole and urea groups confer selectivity for α2C-adrenergic receptors (α2C-AR), making them candidates for peripheral vasoconstriction therapies. However, their poor brain penetration limits central nervous system applications. In contrast, the target compound’s sulfamoyl group may enhance solubility or alter receptor targeting, though its pharmacological profile remains uncharacterized .

b) Naphthalene Carboxamides (Antimicrobial Agents)

Compounds 2a and 7a (–4) demonstrate the importance of substituents on carboxamide-based antimicrobial activity. The 2-methoxy group in 2a correlates with potent anti-Staphylococcus activity (MIC = 55 µmol/L), while the 2-CF₃ group in 7a shows moderate antimycobacterial effects. The target compound’s benzoxazine core and sulfamoyl group diverge from these naphthalene derivatives, suggesting distinct mechanisms of action or targets.

c) Functional Group Impact

- Sulfamoyl (-SO₂NH₂) : Likely improves solubility and metabolic stability compared to methoxy or trifluoromethyl groups. May also influence target binding (e.g., sulfonamide-containing drugs often target enzymes or receptors with polar active sites).

- Hydroxy Group : Common to all compared compounds; may contribute to hydrogen bonding with biological targets.

Biological Activity

3-Hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide is a benzoxazine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C16H15N3O5S

- Molecular Weight : 353.37 g/mol

- IUPAC Name : this compound

This compound features a benzoxazine ring system, which is known for its diverse biological properties.

Anticancer Potential

Recent studies have explored the anticancer properties of various benzoxazine derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.30 - 157.4 |

| CAMA-1 | 0.16 - 139 |

| SKBR-3 | 0.09 - 93.08 |

| HCC1954 | 0.51 - 157.2 |

The data shows that the compound's effectiveness varies across different cell lines, suggesting a selective action mechanism that may involve the generation of reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells .

The proposed mechanism by which this compound exerts its biological effects involves:

- Inhibition of Cell Proliferation : It has been shown to inhibit cell proliferation in breast cancer cell lines, correlating with increased ROS levels.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, contributing to its anticancer effects.

- Interaction with Molecular Targets : It likely interacts with specific enzymes or receptors that modulate cell cycle progression and apoptosis .

Case Studies

A notable case study evaluated the effects of various benzoxazine derivatives on breast cancer cell lines. The study highlighted that compounds structurally similar to this compound showed promising results in reducing cell viability and inducing apoptosis in vitro .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic pathway of 3-hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide?

- Methodological Answer : Focus on regioselective functionalization of the benzoxazine core, particularly at the 3-hydroxy and 6-carboxamide positions. Use orthogonal protecting groups (e.g., tert-butyloxycarbonyl for amines) to avoid side reactions during sulfamoylbenzyl conjugation. Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to ensure purity >95% .

- Experimental Design : Employ a factorial design to test variables like solvent polarity (DMSO vs. DMF), temperature (60–100°C), and catalyst loading (Pd/C or CuI). Compare yields and byproduct profiles using LC-MS .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Confirm substitution patterns (e.g., sulfamoylbenzyl proton integration at δ 4.3–4.5 ppm).

- FT-IR : Identify key functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for carboxamide, sulfonamide S=O at ~1150 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error .

Q. What strategies address solubility challenges in in vitro assays?

- Methodological Answer : Test co-solvents (e.g., DMSO-water gradients) while maintaining <1% DMSO to avoid cytotoxicity. For aqueous instability, employ lyophilization with cryoprotectants (trehalose or mannitol) and validate stability via accelerated degradation studies (40°C/75% RH for 14 days) .

Advanced Research Questions

Q. How do molecular docking studies inform the mechanism of interaction between this compound and biological targets (e.g., kinases or GPCRs)?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prioritize the sulfamoyl group’s hydrogen-bonding potential with catalytic residues (e.g., ATP-binding pockets). Validate predictions via SPR (surface plasmon resonance) to measure binding kinetics (KD < 1 µM) .

- Data Contradiction Analysis : If computational binding energy (ΔG) conflicts with experimental IC50 values, re-evaluate protonation states (pH-dependent tautomerism) or solvation effects using explicit solvent MD simulations .

Q. What experimental approaches resolve discrepancies between in vitro and in vivo pharmacokinetic data?

- Methodological Answer : Conduct metabolite profiling (LC-MS/MS) to identify phase I/II modifications (e.g., glucuronidation at the 3-hydroxy group). Use PBPK modeling to account for tissue-specific clearance or protein binding differences. Cross-validate with microsomal stability assays (human liver microsomes, t1/2 > 30 min) .

Q. How can structure-activity relationship (SAR) studies improve selectivity against off-target receptors?

- Methodological Answer : Synthesize analogs with:

- Varied substituents : Replace sulfamoylbenzyl with 4-fluorophenyl (see ) to assess steric effects.

- Core modifications : Introduce methyl groups at the benzoxazine 2H position to restrict conformational flexibility.

- Assay Design : Test analogs against a panel of 50+ kinases via radiometric assays (e.g., DiscoverX KINOMEscan) to quantify selectivity scores .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.